A Multi-faceted Spectroscopic Guide to the Structural Elucidation of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine
A Multi-faceted Spectroscopic Guide to the Structural Elucidation of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine
Abstract
This technical guide provides an in-depth, multi-platform spectroscopic analysis of the novel heterocyclic compound, 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond rote data presentation. It offers a holistic, field-expert approach to structural verification by integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the causality behind experimental choices, interprets the resulting data with authoritative grounding, and demonstrates how these orthogonal techniques coalesce to provide an unambiguous structural confirmation. Our protocols are designed as self-validating systems, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Structural Verification
The compound 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine belongs to the aminopyrazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds exhibiting a wide range of biological activities. Before any meaningful biological or pharmacological evaluation can be undertaken, its molecular structure must be unequivocally confirmed. The presence of multiple functional groups—a primary amine, an aryl ether, and a pyrazole ring capable of tautomerism—necessitates a rigorous, multi-technique approach to eliminate structural ambiguity.
This guide provides a comprehensive framework for the complete spectroscopic characterization of this molecule, leveraging the distinct yet complementary information provided by Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy.
Molecular Structure:
Figure 1. Chemical Structure of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine.
Mass Spectrometry: Determining the Molecular Blueprint
2.1 Expertise & Rationale: Why Electron Ionization (EI)-MS?
Mass spectrometry serves as the foundational analysis, providing the molecular weight and, through fragmentation, a veritable "blueprint" of the molecule's constituent parts. For a relatively small, thermally stable organic molecule like this, Electron Ionization (EI) is the chosen method. Its high-energy (70 eV) ionization process induces reproducible and extensive fragmentation, creating a rich, fingerprint-like spectrum that is highly informative for structural elucidation when compared to softer ionization techniques. The Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, provides an immediate, low-level validation of the compound's elemental composition.
2.2 Experimental Protocol: EI-MS
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Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or gas chromatography inlet.
-
Ionization: The sample is bombarded with a beam of electrons at a standard energy of 70 eV.
-
Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole), and detected.
2.3 Predicted Data & Mechanistic Interpretation
The molecular formula is C₁₁H₁₃N₃O, yielding an exact mass of 203.1059 g/mol . The nominal molecular weight is 203, which is consistent with the presence of three nitrogen atoms.
Key Fragmentation Pathways: The primary fragmentation events in EI-MS are driven by the formation of the most stable carbocations and radical cations. For this molecule, cleavage is anticipated at the ether linkage and within the pyrazole ring.[1][2]
-
α-Cleavage at Ether: The C-O bond of the ethoxy group is a likely point of initial fragmentation. Loss of a methyl radical (•CH₃) from the ethoxy group results in a stable oxonium ion.
-
Benzylic-type Cleavage: Cleavage of the bond between the ethoxyphenyl ring and the pyrazole ring is highly probable, leading to a resonance-stabilized ethoxyphenyl cation.
-
Pyrazole Ring Fragmentation: Heterocyclic rings like pyrazole can undergo complex fragmentation. A characteristic loss of stable neutral molecules like N₂ or HCN is a well-documented pathway for pyrazole derivatives.[3]
Caption: Predicted EI-MS fragmentation pathway for 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine.
Table 1: Summary of Predicted Key Mass Spectrometry Fragments
| m/z Value | Predicted Fragment Ion | Significance |
|---|---|---|
| 203 | [C₁₁H₁₃N₃O]⁺• | Molecular Ion (M⁺•) |
| 188 | [M - CH₃]⁺ | Loss of a methyl radical from the ethoxy group |
| 174 | [M - N₂H]⁺ | Loss of diazene radical from the pyrazole ring |
| 159 | [M - C₂H₄]⁺• | McLafferty-type rearrangement and loss of ethene |
| 121 | [C₈H₉O]⁺ | Ethoxyphenyl cation fragment |
Infrared (IR) Spectroscopy: Identifying Functional Groups
3.1 Expertise & Rationale: The Vibrational Fingerprint
IR spectroscopy is an exceptionally powerful and rapid technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its specific vibrational modes (stretching, bending). This provides a "vibrational fingerprint" that directly validates the presence of the amine, ether, and aromatic/heterocyclic moieties. The choice of Attenuated Total Reflectance (ATR) is a modern, field-proven technique that requires minimal sample preparation and yields high-quality, reproducible spectra.
3.2 Experimental Protocol: Fourier Transform (FT-IR) with ATR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The FT-IR spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
3.3 Predicted Data & Spectral Interpretation
The IR spectrum is analyzed by correlating observed absorption bands with known frequencies for specific functional groups.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
|---|---|---|---|
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, sharp-to-medium bands.[4][5] |
| ~3150 | N-H Stretch | Pyrazole Ring | Broad, medium intensity band. |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to medium sharp peaks.[6] |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethoxy group) | Medium to strong sharp peaks. |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium, sharp band.[5][7] |
| 1610, 1510, 1450 | C=C & C=N Stretch | Aromatic & Pyrazole Rings | Series of sharp bands of varying intensity. |
| 1270 - 1230 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong, characteristic band.[8] |
| 1050 - 1020 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Medium to strong band. |
The presence of two distinct peaks in the 3300-3450 cm⁻¹ region is a definitive marker for the primary amine (-NH₂).[9][10] The strong absorption around 1250 cm⁻¹ is highly characteristic of the aryl ether C-O stretch.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
4.1 Expertise & Rationale: Mapping the C-H Framework
NMR spectroscopy provides the most detailed structural information, mapping the complete carbon-hydrogen framework. ¹H NMR reveals the chemical environment, quantity, and connectivity of protons, while ¹³C NMR does the same for the carbon skeleton. For this molecule, a key consideration is the use of a solvent like DMSO-d₆. This is a deliberate choice because its ability to form hydrogen bonds helps in observing the otherwise rapidly exchanging N-H protons of the amine and pyrazole groups as broad, distinct signals. Furthermore, two-dimensional techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed not just as supplementary data, but as a self-validating system to build the molecular structure piece by piece.
4.2 Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum (e.g., at 400 MHz).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., at 100 MHz).
-
2D NMR (if required for ambiguity):
-
COSY: To establish proton-proton (¹H-¹H) couplings over two or three bonds.
-
HMBC: To establish long-range (typically 2-3 bonds) proton-carbon (¹H-¹³C) correlations, which is critical for connecting non-protonated carbons to the proton framework.
-
4.3 Predicted Data & Spectral Interpretation
¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the ethoxy group, the disubstituted aromatic ring, and the protons on the pyrazole and amine groups.
Table 3: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.0 | broad s | 1H | Pyrazole N-H | Deshielded, acidic proton; exchangeable with D₂O. |
| ~7.65 | d | 2H | Ar-H (H-2', H-6') | Ortho to the electron-donating ethoxy group. |
| ~7.00 | d | 2H | Ar-H (H-3', H-5') | Meta to the ethoxy group, shielded. |
| ~5.90 | s | 1H | Pyrazole C4-H | Singlet due to no adjacent protons. |
| ~5.50 | broad s | 2H | Amine (-NH₂) | Exchangeable with D₂O. |
| ~4.10 | q | 2H | -OCH₂CH₃ | Methylene protons coupled to the methyl group. |
| ~1.35 | t | 3H | -OCH₂CH₃ | Methyl protons coupled to the methylene group. |
¹³C NMR Spectrum (Predicted, 100 MHz, DMSO-d₆): The proton-decoupled spectrum will show 9 distinct signals, as two pairs of aromatic carbons are equivalent due to symmetry.
Table 4: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~160 | C3 (Pyrazole) | Attached to the electron-donating -NH₂ group. |
| ~158 | C4' (Aromatic) | Aromatic carbon attached to the ether oxygen. |
| ~150 | C5 (Pyrazole) | Attached to the ethoxyphenyl group. |
| ~128 | C2', C6' (Aromatic) | Aromatic CH carbons. |
| ~122 | C1' (Aromatic) | Quaternary aromatic carbon attached to pyrazole. |
| ~115 | C3', C5' (Aromatic) | Aromatic CH carbons. |
| ~95 | C4 (Pyrazole) | Shielded pyrazole CH carbon. |
| ~63 | -OCH₂CH₃ | Aliphatic ether carbon. |
| ~15 | -OCH₂CH₃ | Aliphatic methyl carbon. |
Caption: Logical map of key 2D NMR correlations (COSY & HMBC) for structural assignment.
Conclusion: A Synthesis of Spectroscopic Evidence
The structural elucidation of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine is achieved not by a single technique, but by the logical synthesis of data from three orthogonal spectroscopic methods.
-
Mass Spectrometry confirms the molecular weight (203 amu) and elemental composition consistent with C₁₁H₁₃N₃O, while its fragmentation pattern reveals the presence of the ethoxyphenyl and pyrazole substructures.
-
Infrared Spectroscopy provides direct, incontrovertible evidence for the key functional groups: the dual N-H stretching bands confirm the primary amine, the strong C-O stretch confirms the aryl ether, and other bands corroborate the aromatic and heterocyclic rings.
-
NMR Spectroscopy delivers the final, high-resolution picture. ¹H and ¹³C NMR precisely map every hydrogen and carbon atom in the molecule, and their chemical shifts and coupling patterns are in full agreement with the proposed structure, from the ethoxy group's triplet-quartet signature to the AA'BB' pattern of the aromatic ring and the distinct pyrazole environment.
Collectively, these techniques form a self-validating triad of evidence that unequivocally confirms the molecular structure of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine, providing the foundational confidence required for its advancement in research and development pipelines.
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